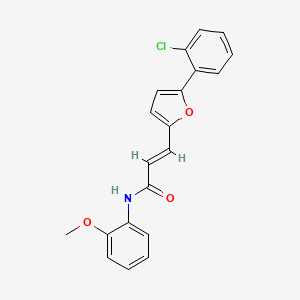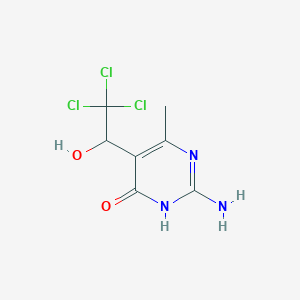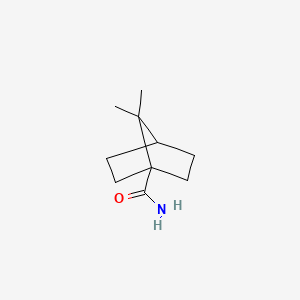
1,4-Methanonaphthalene-5-amine, 1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, characterized by the presence of a methano bridge and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- can be achieved through several synthetic routes. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene-5,8-diol. This process involves direct photolysis, leading to the formation of tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene-8,11-diol .
Industrial Production Methods
continuous-flow processes have been developed for similar compounds, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene . These methods typically involve the use of continuous-flow reactors to ensure safe and efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the methano bridge and naphthalene core provide structural rigidity and stability. These features enable the compound to interact with specific enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: A structurally similar compound without the amine group.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A diol derivative with additional hydroxyl groups.
5-Nitro-1,4-dihydro-1,4-methanonaphthalene: A nitro-substituted derivative.
Uniqueness
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for research and development.
Propiedades
Número CAS |
61346-80-3 |
|---|---|
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-amine |
InChI |
InChI=1S/C11H11N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6,12H2 |
Clave InChI |
RRCPJARHHBDAEN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3=C2C=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)







![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)




